Methyl 4-chloroisothiazole-5-carboxylate
Description
Methyl 4-chloroisothiazole-5-carboxylate is a heterocyclic compound featuring an isothiazole ring substituted with a chlorine atom at position 4 and a methyl ester group at position 3. The isothiazole core, characterized by a sulfur and nitrogen atom in the five-membered ring, distinguishes it from isoxazole (oxygen and nitrogen) and thiazole (sulfur and nitrogen in different positions) derivatives. This compound is of interest in medicinal chemistry and agrochemical research due to the reactivity imparted by the chlorine substituent and the ester functional group .
Properties
Molecular Formula |
C5H4ClNO2S |
|---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
methyl 4-chloro-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5(8)4-3(6)2-7-10-4/h2H,1H3 |
InChI Key |
QXYBORFXDKXEOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NS1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloroisothiazole-5-carboxylate typically involves the reaction of 4-chloroisothiazole-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-chloroisothiazole-5-carboxylic acid+methanol→Methyl 4-chloroisothiazole-5-carboxylate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloroisothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloroisothiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-chloroisothiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of methyl 4-chloroisothiazole-5-carboxylate with analogous heterocyclic esters, focusing on structural features, physicochemical properties, and synthesis pathways.
Table 1: Structural and Physicochemical Comparison
*Similarity scores (0–1) are based on structural alignment with this compound .
Key Findings:
Heterocyclic Core Differences: Thiazole vs. Isothiazole: Methyl 5-chlorothiazole-4-carboxylate (thiazole core) shares a sulfur atom but positions the nitrogen differently, leading to distinct electronic properties. The isothiazole ring (S and N adjacent) enhances electrophilic substitution reactivity compared to thiazole . Isoxazole Derivatives: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate (isoxazole core) replaces sulfur with oxygen, reducing ring aromaticity and altering solubility. Its crystal structure (monoclinic, space group P2₁/c) shows planar geometry stabilized by intramolecular N–H⋯O hydrogen bonds .
Substituent Effects: Chlorine vs. Methoxy/Amino Groups: Chlorine at position 4 in the target compound increases lipophilicity and electrophilicity compared to methoxy or amino groups in analogs like methyl 4-amino-3-methoxyisoxazole-5-carboxylate. This affects bioavailability and metabolic stability . Ester vs. Acyl Chloride: The methyl ester group in the target compound offers hydrolytic stability relative to 5-chloromethylisoxazole-4-carbonyl chloride, which is highly reactive due to the acyl chloride moiety .
Synthesis Pathways :
- Methyl 3-methoxyisoxazole-5-carboxylate (analog) is synthesized via methylation of 3-hydroxyisoxazole-5-carboxylate using K₂CO₃ and CH₃I in DMF . In contrast, chlorinated isothiazoles often require halogenation agents (e.g., Cl₂, SOCl₂) at specific positions, as seen in methyl 5-chlorothiazole-4-carboxylate derivatives .
Research Implications and Gaps
- Reactivity Studies : The chlorine substituent in this compound likely facilitates nucleophilic aromatic substitution, but experimental data are needed to confirm this.
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